Glycinamide, N-(imino-4-pyridinylmethyl)glycyl-N-(2-carboxy-3,3-dimeth yl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))-
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Overview
Description
Glycinamide, N-(imino-4-pyridinylmethyl)glycyl-N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenyl-, (2S-(2alpha,5 alpha,6beta))- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a glycinamide moiety, a pyridinylmethyl group, and a bicyclic thia-azabicycloheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the glycinamide backbone, the introduction of the pyridinylmethyl group, and the construction of the bicyclic thia-azabicycloheptane ring system. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may have potential applications as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glycinamide derivatives: Compounds with similar glycinamide backbones but different substituents.
Pyridinylmethyl compounds: Molecules featuring the pyridinylmethyl group with varying functional groups.
Thia-azabicycloheptane derivatives: Compounds with the bicyclic thia-azabicycloheptane ring system but different side chains.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C24H26N6O5S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
6-[[2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29(19(26)14-8-10-27-11-9-14)16(13-6-4-3-5-7-13)20(32)28-15(31)12-25/h3-11,16-18,22,26H,12,25H2,1-2H3,(H,34,35)(H,28,31,32) |
InChI Key |
UWHAHBDBSBVMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N(C(C3=CC=CC=C3)C(=O)NC(=O)CN)C(=N)C4=CC=NC=C4)C(=O)O)C |
Origin of Product |
United States |
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